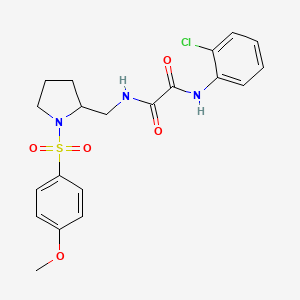

N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related acetamide derivatives is detailed in the first paper, where a multi-step reaction sequence starting from the Leuckart reaction is employed to create compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The Leuckart reaction is a method used to synthesize amides, which could be relevant to the synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. The presence of substituents such as bromo, tert-butyl, and nitro groups is noted to influence the activity of these compounds .

Molecular Structure Analysis

The structural assignments of the synthesized acetamide derivatives in the first paper were confirmed using IR, 1H NMR, 13C NMR, elemental analysis, and mass spectrum analysis . These techniques are crucial for determining the molecular structure and confirming the identity of the synthesized compounds, including the placement of various functional groups that contribute to the compound's activity.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions involving N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide. However, the synthesis of similar compounds involves reactions such as reduction, acetylation, ethylation, and condensation . These reactions are essential for building the complex structure of acetamide derivatives and for introducing various functional groups that can affect the compound's properties and biological activity.

Physical and Chemical Properties Analysis

While the exact physical and chemical properties of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide are not discussed, the related compounds synthesized in the papers were found to have activities comparable with standard drugs, suggesting favorable biological properties . The purity of a related compound synthesized in the second paper was over 99% by HPLC, indicating a high degree of purity which is important for biological applications .

科学的研究の応用

Structural Studies and Chemical Interactions

The chemical compound has been explored for its structural characteristics and interactions with other compounds. For instance, research on similar derivatives, such as N-[2-(4-Methoxy-phenyl)-ethyl]-2-(quinolin-8-yloxy)-acetamide, has led to the discovery of co-crystals with aromatic diols, demonstrating its potential in forming structurally diverse and complex molecular assemblies (A. Karmakar, D. Kalita, J. Baruah, 2009). This ability to form co-crystals can be crucial for the development of new materials with tailored physical properties.

Anticancer, Anti-Inflammatory, and Analgesic Activities

Another significant area of application is in the synthesis of novel chemical entities with potential therapeutic effects. For example, derivatives like 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide have been developed and evaluated for their anticancer, anti-inflammatory, and analgesic activities. Certain compounds in this category have shown promising results against breast cancer, neuroblastoma, and in pain relief, highlighting the chemical backbone's versatility in drug development (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2014).

Synthesis and Pharmacological Assessment

Further research into the synthesis of acetamide derivatives, leveraging the Leuckart synthetic pathway, has yielded compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic properties. These studies underscore the compound's role in generating new pharmacological agents with a broad spectrum of biological activities (P. Rani, D. Pal, R. Hegde, S. R. Hashim, 2016).

Antidepressant Biochemical Profile

The compound's derivatives have also been investigated for their potential antidepressant activities, with studies indicating their ability to inhibit rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters. This suggests their use in exploring new treatments for depression (J. Yardley, G. E. Husbands, G. Stack, et al., 1990).

Chemoselective Acetylation and Kinetics

On a more fundamental level, research has been conducted on chemoselective acetylation processes involving similar amide compounds, offering insights into reaction mechanisms and kinetics that are vital for synthetic chemistry applications (Deepali B Magadum, G. Yadav, 2018).

特性

IUPAC Name |

N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O3/c1-29(2)22-13-11-21(12-14-22)26(30-16-15-20-7-4-5-10-25(20)30)18-28-27(31)19-33-24-9-6-8-23(17-24)32-3/h4-14,17,26H,15-16,18-19H2,1-3H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISMJTCUTFAGEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC(=C2)OC)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(3-Methoxyphenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2501728.png)

![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2501729.png)

![(Z)-3-[4-[(4-Chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2501730.png)

![N-(2,4-dimethoxyphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2501732.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)quinazoline](/img/structure/B2501737.png)

![Propanoic acid, 3-[(1S)-1-[(1S,3aS,4E,7aS)-4-[(2Z)-[(3S,5R)-3,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]ethoxy]-, ethyl este](/img/structure/B2501742.png)

![N-[1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-chloroacetamide](/img/structure/B2501747.png)

![4-{[3-(2,4-Dioxo-3-azabicyclo[3.1.0]hex-3-yl)-4-oxo-2-thioxo-1,3-thiazolan-5-yliden]methyl}benzenecarbonitrile](/img/structure/B2501748.png)